N,N-Dimethylglycine Hydrazide Dihydrochloride: A Technical Guide
N,N-Dimethylglycine Hydrazide Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N,N-Dimethylglycine Hydrazide Dihydrochloride, also known by its synonym Girard's Reagent D, is a chemical compound primarily utilized in analytical chemistry as a derivatizing agent. Its main function is to react with aldehydes and ketones, rendering them more readily detectable by mass spectrometry. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action as a derivatizing agent, and a detailed experimental protocol for its application.
Chemical and Physical Properties
N,N-Dimethylglycine Hydrazide Dihydrochloride is a stable, solid compound. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5787-71-3 | [1] |
| Molecular Formula | C₄H₁₃Cl₂N₃O | [1] |
| Molecular Weight | 190.07 g/mol | [1][2] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 214.5 °C | [2] |
| SMILES | CN(CC(NN)=O)C.Cl.Cl | [1] |
| Purity | ≥98% | [1] |
| Storage | Room temperature, keep dry and cool | [1] |
A related compound, N,N-Dimethylglycine Hydrazide Hydrochloride (Girard's Reagent D, monohydrochloride form), has a CAS number of 539-64-0 and a molecular weight of 153.61 g/mol .[2]
Synthesis
The synthesis of N,N-Dimethylglycine Hydrazide was described by Viscontini and Meier in 1950.[2] The general principle involves the reaction of an N,N-dimethylglycine ester with hydrazine hydrate.
Experimental Protocol: Synthesis of N,N-Dimethylglycine Hydrazide Hydrochloride
This protocol is based on the literature reference for the synthesis of the monohydrochloride form.[2]
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Reactants: N,N-dimethylglycine ethyl ester and hydrazine hydrate.
-
Solvent: Absolute ethanol.
-
Procedure:
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Dissolve N,N-dimethylglycine ethyl ester in absolute ethanol.
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Add hydrazine hydrate to the solution.
-
The reaction mixture is likely stirred and may require heating under reflux, although the exact conditions would need to be determined from the original publication.
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The resulting N,N-Dimethylglycine Hydrazide is then precipitated.
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To obtain the hydrochloride salt, the hydrazide is treated with hydrochloric acid.
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The final product can be purified by recrystallization from ethanol.[2]
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Application in Analytical Chemistry: Derivatization of Carbonyl Compounds
The primary application of N,N-Dimethylglycine Hydrazide Dihydrochloride is as a derivatizing agent for aldehydes and ketones to enhance their detection in mass spectrometry (MS).[2][4] This is particularly useful for the analysis of low-abundance carbonyl-containing molecules in complex biological samples.[2][5]
Mechanism of Action
The hydrazide moiety of N,N-Dimethylglycine Hydrazide reacts with the carbonyl group of an aldehyde or ketone to form a stable hydrazone.[2][4] The key feature of this reagent is the presence of a pre-charged quaternary ammonium group.[2] This permanent positive charge significantly improves the ionization efficiency of the derivatized molecule, especially in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[1][2] This "charge-tagging" approach leads to a substantial increase in the sensitivity of detection.[1]
Experimental Protocol: Derivatization for LC-MS/MS Analysis
The following is a general protocol for the derivatization of carbonyl-containing analytes in a biological sample, synthesized from methodologies described for related Girard's reagents.[2][6]
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Sample Preparation:
-
Extract the analytes of interest from the biological matrix (e.g., tissue homogenate, plasma, urine) using an appropriate solvent system.
-
Dry the extract, for example, under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable reaction solvent (e.g., a mixture of acetonitrile and a slightly acidic buffer).[4]
-
-
Derivatization Reaction:
-
Prepare a fresh solution of N,N-Dimethylglycine Hydrazide Dihydrochloride in the reaction solvent.
-
Add an excess of the derivatizing agent solution to the reconstituted sample. The molar ratio of reagent to analyte may need to be optimized, with ratios from 10:1 to 100:1 being reported for similar reagents.[2]
-
A small amount of acid (e.g., formic acid or acetic acid) can be used to catalyze the reaction.[4][6]
-
Incubate the reaction mixture. Incubation time and temperature will need to be optimized for the specific analyte, but typical conditions range from room temperature to 60°C for 30 to 60 minutes.[6]
-
-
Sample Clean-up (Optional):
-
Depending on the complexity of the sample, a solid-phase extraction (SPE) step may be necessary to remove excess reagent and other interfering substances.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into the LC-MS/MS system.
-
Use a suitable chromatographic method to separate the derivatized analytes.
-
In the mass spectrometer, operate in positive ion mode. The derivatized analytes will be readily detected due to their permanent positive charge.[2]
-
For tandem mass spectrometry (MS/MS), a characteristic neutral loss of the trimethylamine moiety (59 Da) can be monitored for selective detection of all derivatized compounds.[4]
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Biological Activity and Safety
There is currently limited information available on the specific biological activity of N,N-Dimethylglycine Hydrazide Dihydrochloride itself. Its primary role in research is as an analytical tool rather than a biologically active compound.
However, safety data for related compounds provide important handling information.
| Compound | Safety Information | Reference |
| Girard's Reagent T | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Avoid inhalation, and contact with skin and eyes. Wear protective equipment. | [3] |
| Girard's Reagent P-d5 | Causes skin and serious eye irritation. May be harmful by inhalation, ingestion, or skin absorption. The toxicological properties have not been thoroughly investigated. | [7] |
| N,N-Dimethylglycine Hydrochloride | Acute oral LD50 (rat): 3900 mg/kg. Hazardous in case of skin contact (irritant), eye contact (irritant), ingestion, or inhalation. | [8] |
Given these data, N,N-Dimethylglycine Hydrazide Dihydrochloride should be handled with care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment such as gloves and safety glasses, are recommended. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
N,N-Dimethylglycine Hydrazide Dihydrochloride is a valuable tool for researchers and scientists, particularly in the fields of proteomics, metabolomics, and glycomics, where the sensitive detection of carbonyl-containing molecules is crucial.[1][9][10] Its ability to "charge-tag" aldehydes and ketones significantly enhances their detectability by mass spectrometry, enabling the analysis of otherwise challenging analytes. While information on its direct biological effects is scarce, its utility as a derivatizing agent is well-established. Proper safety precautions should be observed during its handling and use in the laboratory.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Salicylic acid - Wikipedia [en.wikipedia.org]
- 5. Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. hmdb.ca [hmdb.ca]
- 9. Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
